molecular formula C19H15N3O3S B2804429 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 476281-71-7

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No. B2804429
CAS RN: 476281-71-7
M. Wt: 365.41
InChI Key: CBPGIIYVRIYZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Enhancing Monoclonal Antibody Production

One significant application involves the enhancement of monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells, a crucial aspect of biopharmaceutical manufacturing. The compound was identified through a screening of over 23,227 chemicals and showed potential in increasing monoclonal antibody production. It operates by suppressing cell growth while increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during antibody production. This effect, alongside its ability to influence the galactosylation of N-linked glycans on monoclonal antibodies, positions it as a valuable tool for improving both the quantity and quality of antibody production. Further investigation into the structural derivatives of this compound, particularly focusing on the 2,5-dimethylpyrrole segment, could offer pathways to optimize monoclonal antibody manufacturing processes (Aki et al., 2021).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-20-15-10-13(4-7-16(15)26-11)21-19(25)12-2-5-14(6-3-12)22-17(23)8-9-18(22)24/h2-7,10H,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPGIIYVRIYZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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